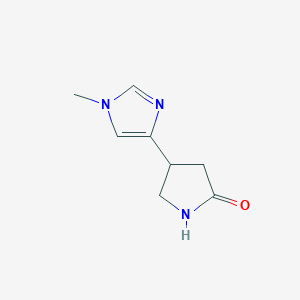

4-(1-Methylimidazol-4-yl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(1-Methylimidazol-4-yl)pyrrolidin-2-one” is a compound that contains an imidazole ring and a pyrrolidin-2-one ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrrolidin-2-one is a five-membered lactam ring .

Synthesis Analysis

The synthesis of compounds similar to “4-(1-Methylimidazol-4-yl)pyrrolidin-2-one” has been reported in the literature . For instance, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines has been described . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis

The molecular structure of “4-(1-Methylimidazol-4-yl)pyrrolidin-2-one” consists of an imidazole ring and a pyrrolidin-2-one ring . The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The pyrrolidin-2-one ring is a five-membered lactam ring .Wissenschaftliche Forschungsanwendungen

Synthesis of Natural Products

(4H)-Imidazol-4-ones, which include “4-(1-Methylimidazol-4-yl)pyrrolidin-2-one”, are an important scaffold for a variety of applications, including the total synthesis of natural products . They have been used in the synthesis of a range of imidazol-4-one containing natural products .

Medicinal Chemistry

Imidazol-4-ones are utilized for a large range of applications in medicinal chemistry . They are found in a vast assortment of fields, including as advanced glycation end products (AGE), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health .

Agriculture

Imidazol-4-ones also find applications in agriculture . However, the specific use of “4-(1-Methylimidazol-4-yl)pyrrolidin-2-one” in this field is not explicitly mentioned in the sources.

Fluorescent Protein Chromophores

Imidazol-4-ones are used in the creation of fluorescent protein chromophores . These are components of a protein that absorb and emit light, making them useful in a variety of scientific research applications.

Coordination Chemistry

Tris(azolyl)phosphines, which include “4-(1-Methylimidazol-4-yl)pyrrolidin-2-one”, show various interesting properties in coordination chemistry . They have the potential to coordinate at both P- and N-centers .

Mimicking Reactive Centers of Enzymes

Tris(imidazolyl)phosphine metal complexes with a terdentate N, N’, N’'-binding mode have been used to mimic the reactive center of carbonic anhydrase . This enzyme is crucial for maintaining the balance between carbon dioxide and bicarbonate in living organisms.

Eigenschaften

IUPAC Name |

4-(1-methylimidazol-4-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11-4-7(10-5-11)6-2-8(12)9-3-6/h4-6H,2-3H2,1H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVQEGJDHDOGCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2CC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2800105.png)

![[(Pyridin-3-ylmethyl)thio]acetic acid](/img/structure/B2800108.png)

![(2,5-Dimethylfuran-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2800110.png)

![2-cyano-N-(2-fluorophenyl)-3-[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2800113.png)

![1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine](/img/structure/B2800115.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate](/img/structure/B2800116.png)

![Spiro[5.6]dodecan-3-one](/img/structure/B2800117.png)

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2800119.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2800125.png)